molecular formula C26H34O B12536537 9,9-Dihexyl-9H-fluorene-2-carbaldehyde CAS No. 793694-96-9

9,9-Dihexyl-9H-fluorene-2-carbaldehyde

Cat. No.: B12536537
CAS No.: 793694-96-9
M. Wt: 362.5 g/mol
InChI Key: ILUVPKPCRLBWSK-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9H-fluorene-2-carbaldehyde is an organic compound belonging to the fluorene family It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene ring and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbaldehyde typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of fluorene to introduce the aldehyde group at the 2nd position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 9,9-Dihexyl-9H-fluorene-2-carboxylic acid.

    Reduction: Formation of 9,9-Dihexyl-9H-fluorene-2-methanol.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Mechanism of Action

The mechanism by which 9,9-Dihexyl-9H-fluorene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The presence of the aldehyde group and the hexyl substituents influences the compound’s photophysical properties, making it an effective material for optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers, facilitating processes such as electroluminescence and charge transport .

Properties

CAS No.

793694-96-9

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

9,9-dihexylfluorene-2-carbaldehyde

InChI

InChI=1S/C26H34O/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3

InChI Key

ILUVPKPCRLBWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)CCCCCC

Origin of Product

United States

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